molecular formula C17H14ClNO2 B599575 trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 129385-59-7

trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

Cat. No. B599575
M. Wt: 299.754
InChI Key: OOUVAHYYJVOIIB-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as (3aR,12bR)-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo [2,3:6,7]oxepino [4,5-c]pyrrol-1-one, has a molecular weight of 299.76 . It is a decomposition compound of Org 5222, a potential antipsychotic compound .


Molecular Structure Analysis

The IUPAC name for this compound is (3aR,12bR)-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo [2,3:6,7]oxepino [4,5-c]pyrrol-1-one . The InChI code is 1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14 (11)21-15-7-6-10 (18)8-12 (15)16 (13)17 (19)20/h2-8,13,16H,9H2,1H3/t13-,16-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a refractive index of 1.623, a molar refractivity of 80.588 cm³, a molar volume of 228.59 cm³, a polarizability of 31.948×10⁻²⁴ cm³, a surface tension of 47.505 dyne/cm, and a density of 1.311 g/cm³ .

Scientific Research Applications

Environmental and Health Impacts of Related Chemical Families

Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds occur as contaminants in brominated flame retardants and are produced during combustion of these chemicals. They have been found to induce hepatic aryl hydrocarbon hydroxylase and cause wasting and thymic atrophy in rats and guinea pigs. The biological effects of these compounds are similar to those of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs), suggesting potential environmental and health impacts from exposure (Mennear & Lee, 1994).

Parabens in Aquatic Environments : Parabens, used as preservatives in various products, have been identified as emerging contaminants with weak endocrine-disrupting capabilities. Their ubiquity in surface water and sediments points to widespread environmental distribution, suggesting the need for further research into their effects and degradation products (Haman et al., 2015).

Polychlorinated Dibenzo-p-dioxins and Dibenzofurans : The formation, chlorination, dechlorination, and destruction of these compounds have been extensively studied due to their extreme toxicity and environmental persistence. Understanding the mechanisms behind their environmental behavior could provide insights into managing and mitigating their impacts (Altarawneh et al., 2009).

Organophosphorus Azoles : The stereochemical structure and reactivity of organophosphorus azoles have been studied using NMR spectroscopy and quantum chemistry. This research provides insights into the chemical behavior of complex molecules with potential applications in various fields (Larina, 2023).

properties

IUPAC Name

(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVAHYYJVOIIB-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@H](C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335230
Record name Trans-(+/-)-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1h-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-(+/-)-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

CAS RN

129385-59-7
Record name Trans-(+/-)-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1h-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trans-(+/-)-11-Chloro-2,3,3a,12b-Tetrahydro-2-Methyl-1h-Dibenz[2,3:6,7]Oxepino[4,5-C]Pyrrol-1-One
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.